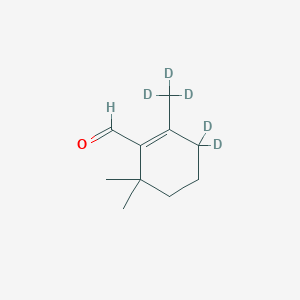

beta-Cyclocitral-d5

Cat. No. B021974

Key on ui cas rn:

78995-98-9

M. Wt: 157.26 g/mol

InChI Key: MOQGCGNUWBPGTQ-RPIBLTHZSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04868340

Procedure details

2.0 G (0.011M) of methyl beta-cyclogeranate were slowly added at -78° to a solution of lithium diisopropylamide (1.05 equiv.) in 30 ml of THF. Once the introduction is over, the temperature of the reaction mixture was increased to 15° and 3.17 ml (0.011M) of a 70% solution of VITRIDE in toluene were rapidly added thereto. The reaction temperature was increased to 40° and after 45 mn, the mixture was treated with 4.07 g of 2-butanol (0.055M). After subjecting the mixture to the same treatments as those described in the previous example, 1.31 g of beta-cyclocitral was obtained by distillation at 45°-50°/1.33 Pa (yield: 67%). By carrying out the hydrolysis by means of a saturated aqueous solution of ammonium chloride or by means of aqueous HCl instead of 2-butanol, a mixture of beta-/gamma-cyclocitral was obtained with an isomeric content of about 70/30 respectively. In view of the fact that alpha-cyclocitral isomerizes easily to beta-cyclocitral, this latter compound can be easily synthesized starting from a mixture of methyl alpha- and beta-cyclogeranate or simply from the alpha-isomer.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Yield

67%

Identifiers

|

REACTION_CXSMILES

|

C([N-][CH:5]([CH3:7])[CH3:6])(C)C.[Li+].COCCO[AlH2-]O[CH2:16][CH2:17][O:18]C.[Na+].[CH3:21][CH:22](O)[CH2:23][CH3:24].[CH2:26]1COCC1>C1(C)C=CC=CC=1>[CH3:21][C:22]1[CH2:23][CH2:24][CH2:26][C:5]([CH3:6])([CH3:7])[C:16]=1[CH:17]=[O:18] |f:0.1,2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)[N-]C(C)C.[Li+]

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

4.07 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(CC)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was increased to 15°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction temperature was increased to 40°

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=C(C(CCC1)(C)C)C=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.31 g | |

| YIELD: PERCENTYIELD | 67% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04868340

Procedure details

2.0 G (0.011M) of methyl beta-cyclogeranate were slowly added at -78° to a solution of lithium diisopropylamide (1.05 equiv.) in 30 ml of THF. Once the introduction is over, the temperature of the reaction mixture was increased to 15° and 3.17 ml (0.011M) of a 70% solution of VITRIDE in toluene were rapidly added thereto. The reaction temperature was increased to 40° and after 45 mn, the mixture was treated with 4.07 g of 2-butanol (0.055M). After subjecting the mixture to the same treatments as those described in the previous example, 1.31 g of beta-cyclocitral was obtained by distillation at 45°-50°/1.33 Pa (yield: 67%). By carrying out the hydrolysis by means of a saturated aqueous solution of ammonium chloride or by means of aqueous HCl instead of 2-butanol, a mixture of beta-/gamma-cyclocitral was obtained with an isomeric content of about 70/30 respectively. In view of the fact that alpha-cyclocitral isomerizes easily to beta-cyclocitral, this latter compound can be easily synthesized starting from a mixture of methyl alpha- and beta-cyclogeranate or simply from the alpha-isomer.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Yield

67%

Identifiers

|

REACTION_CXSMILES

|

C([N-][CH:5]([CH3:7])[CH3:6])(C)C.[Li+].COCCO[AlH2-]O[CH2:16][CH2:17][O:18]C.[Na+].[CH3:21][CH:22](O)[CH2:23][CH3:24].[CH2:26]1COCC1>C1(C)C=CC=CC=1>[CH3:21][C:22]1[CH2:23][CH2:24][CH2:26][C:5]([CH3:6])([CH3:7])[C:16]=1[CH:17]=[O:18] |f:0.1,2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)[N-]C(C)C.[Li+]

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

4.07 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(CC)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was increased to 15°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction temperature was increased to 40°

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=C(C(CCC1)(C)C)C=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.31 g | |

| YIELD: PERCENTYIELD | 67% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |